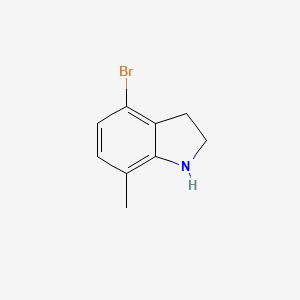

4-Bromo-7-methylindoline

Description

Strategic Importance of the Indoline (B122111) Core and its Substituted Analogues in Chemical Science

The indoline framework, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.org This distinction arises from its prevalence in a wide array of natural products, alkaloids, and synthetic molecules that exhibit significant biological activities. rsc.org The structural rigidity and synthetic tractability of the indoline nucleus make it an ideal template for the design of therapeutic agents. rsc.org Indole (B1671886) and indoline derivatives are integral to drugs targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. rsc.orgsmolecule.com The ability of this core to be extensively modified allows for the fine-tuning of pharmacological profiles, making it a cornerstone of modern drug discovery. smolecule.com

Scope and Relevance of Academic Inquiry into Halogenated and Alkylated Indolines

The functionalization of the indoline core with halogen and alkyl groups is a critical strategy in synthetic chemistry to modulate molecular properties. Halogenation, particularly with bromine, introduces a reactive "handle" onto the aromatic ring. This bromo substituent can participate in a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgjst.go.jpnih.gov Such reactions are fundamental for constructing complex molecular architectures from simpler precursors.

Simultaneously, the introduction of alkyl groups, like the methyl group at the 7-position, influences the molecule's steric and electronic properties. smolecule.com These modifications can affect solubility, crystal packing, and, most importantly, the binding affinity of the molecule to biological targets like enzymes or receptors. smolecule.com Consequently, research into halogenated and alkylated indolines is highly relevant as it provides a direct pathway to novel compounds for pharmaceutical and materials science applications. smolecule.comsmolecule.com

Aims and Objectives of Comprehensive Research on 4-Bromo-7-methylindoline

The primary goal of research focused on this compound is to leverage its unique structural features for advanced organic synthesis. The compound is not typically an end-product but rather a valuable intermediate. The specific aims include:

To utilize it as a versatile building block for the synthesis of more elaborate, poly-functionalized molecules. smolecule.comsmolecule.com

To explore the reactivity of its distinct functional groups—the secondary amine, the aryl bromide, and the methyl-substituted aromatic ring.

To develop efficient synthetic routes that incorporate the this compound skeleton into potential drug candidates or novel organic materials. smolecule.com

By systematically studying this compound, researchers can unlock new synthetic pathways and create a diverse library of derivatives for biological screening and materials testing.

Chemical and Physical Properties

Key identifying and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 186519-99-3 | a2bchem.com |

| Molecular Formula | C₉H₁₀BrN | |

| Molecular Weight | 212.09 g/mol | |

| Purity | ≥95% | a2bchem.com |

Synthesis of this compound

While specific, detailed procedures for the synthesis of this compound are not extensively documented in dedicated literature, its preparation can be inferred from established methods for analogous compounds. A common strategy for synthesizing substituted indolines involves the reduction of the corresponding indole derivative. For instance, 4-Bromo-7-methylindole could be reduced to this compound using appropriate reducing agents.

Another general approach involves multi-step reaction sequences starting from simpler aromatic precursors. For example, a process could begin with a substituted aniline (B41778), such as 4-bromo-2-methylaniline, which undergoes a series of reactions including cyclization to form the indoline ring. google.com The Fischer indole synthesis, a classic method, can produce indole structures that are subsequently reduced to indolines. rsc.orgsmolecule.com

Chemical Reactivity

The chemical behavior of this compound is dictated by its three principal functional components: the secondary amine within the indoline ring, the aryl bromide at the 4-position, and the electron-donating methyl group.

Reactions at the Nitrogen Atom : The secondary amine is nucleophilic and can undergo a variety of reactions. N-alkylation can be achieved by reacting the indoline with alkyl halides. acs.org Similarly, N-acylation with acyl chlorides or anhydrides would yield the corresponding amides. These transformations are crucial for modifying the compound's electronic properties and for installing directing groups for further functionalization.

Reactions at the Bromine Atom : The bromine atom serves as a versatile functional group for cross-coupling reactions. jst.go.jpnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination with amines, would allow for the introduction of new aryl, alkyl, or amino substituents at the 4-position. beilstein-journals.orgacs.org This capability is fundamental to its role as a synthetic building block.

Applications in Organic Synthesis

The primary application of this compound is as a key intermediate or building block in the synthesis of more complex, high-value organic molecules. smolecule.comsmolecule.com Its bifunctional nature—a reactive nitrogen center and a carbon-bromine bond ready for coupling—allows for sequential and regioselective modifications. This makes it an attractive starting point for constructing libraries of compounds for drug discovery programs, particularly in the search for new anticancer, anti-inflammatory, or antimicrobial agents where the indoline scaffold is prevalent. smolecule.comsmolecule.com

Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques common in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would provide information on the number and connectivity of protons, with characteristic signals for the aromatic, methylene (B1212753) (CH₂), and methyl (CH₃) protons. ¹³C NMR would identify the number of unique carbon environments.

Infrared (IR) Spectroscopy : IR analysis would be used to confirm the presence of key functional groups, notably the N-H stretch of the secondary amine.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the compound's exact molecular weight and formula. The presence of bromine would be evident from its characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks).

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

4-bromo-7-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |

InChI Key |

BPSAXYWIOCKHEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)CCN2 |

Origin of Product |

United States |

Chemical Reactivity and Transformative Organic Reactions of 4 Bromo 7 Methylindoline

Transformations Involving the Bromine Moiety

The bromine atom at the 4-position of the indoline (B122111) ring is a key handle for introducing molecular complexity through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are instrumental in modifying brominated aromatic systems. For bromoindoles, which are structurally related to 4-bromo-7-methylindoline, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are well-established methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a powerful tool for creating C-C bonds. fishersci.esrsc.orgrsc.org In a representative procedure, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. arkat-usa.org The reactivity of the 4-bromo substituent in compounds like ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate is noted to be less sterically hindered compared to isomers brominated at other positions, which can facilitate faster oxidative addition with palladium catalysts. This suggests that this compound would be a suitable substrate for such transformations. A general protocol for Suzuki coupling involves reacting the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base, often in a solvent mixture at elevated temperatures. fishersci.es

The Sonogashira coupling provides a route to synthesize arylalkynes by reacting a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org This reaction has been applied in the synthesis of substituted indoles, for instance, by coupling an iodinated aniline (B41778) derivative with an alkyne, followed by cyclization. google.com This methodology highlights the utility of halogenated precursors in building complex heterocyclic systems.

The formation of C-N and C-O bonds is often achieved through Buchwald-Hartwig amination and its etherification variant. These reactions couple an aryl halide with an amine or an alcohol, respectively, using a palladium catalyst. wikipedia.orgbeilstein-journals.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of these reactions, allowing for the coupling of a wide array of amines and alcohols under mild conditions. wikipedia.orgsnnu.edu.cn For N-substituted 4-bromo-7-azaindoles, a related heterocyclic system, efficient C-N and C-O bond formations have been achieved with various amines, amides, and phenols using palladium catalysts with ligands like Xantphos. beilstein-journals.org

Palladium-Catalyzed C-N Bond Forming Reactions on Brominated Systems

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the construction of C-N bonds. wikipedia.org This reaction has been extensively developed, with several generations of catalyst systems enabling the coupling of almost any amine with a wide range of aryl halides. wikipedia.orgsnnu.edu.cn The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the desired aryl amine. wikipedia.org

In the context of brominated heterocycles, these reactions are highly effective. For example, studies on N-substituted 4-bromo-7-azaindoles have shown that palladium catalysts, in combination with ligands such as Xantphos, can efficiently catalyze the coupling with various amines, including primary and secondary amines, as well as amino acid esters. beilstein-journals.org The choice of base and solvent is also critical for reaction success, with combinations like Cs2CO3 in dioxane proving effective. beilstein-journals.org Given the structural similarities, it is expected that this compound would undergo similar palladium-catalyzed C-N bond forming reactions.

Reactions at the Methyl Group (e.g., benzylic functionalization)

The 7-methyl group on the indoline ring is a benzylic position, making it susceptible to functionalization. While specific examples for this compound are not prevalent in the searched literature, general principles of benzylic functionalization can be applied. Palladium-catalyzed benzylic C-H functionalization is a known method for forming C-C, C-O, C-N, and C-F bonds. researchgate.net The reactivity of such positions can be influenced by the choice of base and catalyst. rsc.org For instance, radical benzylic bromination has been used on related toluene (B28343) derivatives to install a bromomethyl group, which can then be further transformed. rsc.org Dirhodium catalysts have also been shown to be effective for the enantioselective C-H functionalization of primary benzylic sites. acs.org

Chemistry of the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a secondary amine and thus a site for various chemical modifications, including alkylation, acylation, and the introduction of protecting groups.

N-Alkylation, N-Acylation, and N-Protection Strategies

N-Alkylation of indoles and their derivatives can be achieved using various alkylating agents in the presence of a base. google.com For unprotected arylamines, chemoselective N-alkylation can be achieved using specific reagents and conditions. acs.org The enantioselective N-alkylation of indolines has also been reported, often followed by a redox reaction to yield the corresponding N-alkylated indoles. researchgate.net

N-Acylation is a common transformation for amines. For N-unsubstituted indoles, direct C3-acylation is often favored, but N-acylation can be achieved under specific conditions. rsc.org In the synthesis of related indole (B1671886) derivatives, N-acylation is a common step, for example, using acid anhydrides or acyl chlorides. researchgate.net

N-Protection is a crucial strategy in the multi-step synthesis of complex molecules. The indoline nitrogen is typically protected to prevent unwanted side reactions during transformations at other parts of the molecule. Common protecting groups for nitrogen include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl groups like tosyl (Ts). The selection and subsequent removal of these protecting groups are standard procedures in organic synthesis. rsc.org For instance, N-tosylated anilines have been used in the synthesis of complex indole derivatives. sci-hub.se

Dehydrogenation and Aromatization to Indole Analogues

The conversion of an indoline to its corresponding indole is an oxidation reaction that results in the aromatization of the five-membered ring. This transformation is synthetically useful as it can provide access to indole derivatives that may be difficult to synthesize directly.

The dehydrogenation of indolines can be achieved using various oxidizing agents. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). scispace.com The reaction of N-acylated indolines with DDQ, followed by hydrolysis, has been reported as a convenient method for preparing indoles. scispace.com Another common reagent for the aromatization of indolines to indoles is manganese dioxide (MnO2).

Enzymatic dehydrogenation is also possible. Studies have shown that cytochrome P450 enzymes can catalyze the "aromatase" metabolism of indoline to produce indole. researchgate.net This biochemical pathway highlights a novel route for this transformation. The resulting indole products can have significantly different biological activities compared to their indoline precursors. researchgate.net

Ring Modification and Rearrangement Studies

A thorough review of available scientific literature and chemical databases indicates a notable absence of specific research focused on the ring modification and rearrangement reactions of this compound. While the broader field of indole and indoline chemistry includes a vast array of skeletal rearrangements, ring expansions, and ring contraction studies, these transformations have not been specifically documented for the this compound scaffold. Current time information in Bangalore, IN.mdpi.comresearchgate.netacs.org

General rearrangement reactions of the indoline core are known, often involving processes like acid-catalyzed rearrangements, sigmatropic shifts, or transition-metal-catalyzed C-H activation followed by annulation, which can lead to the formation of new heterocyclic systems such as quinolines or carbazoles. mdpi.comrsc.orgrsc.org For instance, certain indole derivatives can undergo skeletal editing through the insertion of carbon atoms to expand the ring system. However, specific examples detailing the application of these methodologies to this compound, or the unique influence of the 4-bromo and 7-methyl substituents on such reaction pathways, are not present in the current body of published research.

Similarly, while there are reports on the synthesis and functionalization of related brominated indoles, these studies primarily focus on substitution reactions at the aromatic ring or the nitrogen atom, rather than on modifications of the heterocyclic ring structure itself. A patent document describes the use of 4-bromo-7-methyl-indoline as a building block in the synthesis of fused bicyclic pyrimidine (B1678525) derivatives, but this involves coupling at the nitrogen atom without altering the indoline ring system. google.com

Consequently, detailed research findings, including specific reaction conditions, product characterizations, and mechanistic insights into the ring modification and rearrangement of this compound, remain an unexplored area of chemical research. No data is available to populate tables on specific transformative reactions for this compound.

Advanced Mechanistic and Kinetic Investigations

Unraveling Complex Catalytic Cycles (e.g., Ni, Pd, Cu, Ir catalysis)

The bromo-substituted aromatic core of 4-Bromo-7-methylindoline makes it a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions. The general mechanism for these reactions, particularly for palladium and nickel, often involves a catalytic cycle consisting of oxidative addition, transmetalation (for coupling reactions), and reductive elimination.

Palladium (Pd) Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, are fundamental in modern organic synthesis. For a substrate like this compound, the catalytic cycle typically begins with the oxidative addition of the C-Br bond to a Pd(0) complex. This step is often rate-limiting and results in a Pd(II) intermediate. Subsequent reaction with a nucleophile (e.g., an amine, boronic acid) leads to the final product after reductive elimination, which regenerates the Pd(0) catalyst.

Studies on the closely related N-substituted 4-bromo-7-azaindoles in C-N and C-O bond formation provide valuable insights. nih.govbeilstein-journals.org These reactions highlight the importance of the ligand and base in facilitating the catalytic cycle. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like Xantphos is crucial for promoting both oxidative addition and reductive elimination. nih.govbeilstein-journals.org A plausible catalytic cycle for the Buchwald-Hartwig amination of this compound is depicted as a general sequence of oxidative addition, base-assisted amine coordination and deprotonation, and reductive elimination.

A representative study on a related aza-indole highlights the conditions often employed:

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 92 | beilstein-journals.org |

| Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 4 | 88 | beilstein-journals.org |

| Table 1: Conditions for Palladium-catalyzed C-N coupling of N-benzyl-4-bromo-7-azaindole with benzamide. This serves as a model for potential reactions with this compound. |

Nickel (Ni) Catalysis: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. The catalytic cycles for nickel can be more complex, often involving multiple oxidation states such as Ni(0), Ni(I), Ni(II), and Ni(III). rsc.orgoaes.ccnih.gov For aryl halides like this compound, the reaction can proceed via a standard Ni(0)/Ni(II) cycle or involve radical pathways initiated by Ni(I) species. oaes.ccnih.govcaltech.edu In some instances, a Ni(I) complex can activate the aryl bromide through halogen atom abstraction, generating an aryl radical and a Ni(II) species, a pathway distinct from the conventional two-electron oxidative addition. rsc.orgoaes.cc

Copper (Cu) Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation or Chan-Lam coupling, are also relevant. For the N-arylation of an indoline (B122111) like this compound, the mechanism is thought to involve a Cu(I)/Cu(III) cycle. The reaction is often initiated by the coordination of the N-H bond to a Cu(II) salt, followed by deprotonation. The resulting copper amidate can then undergo oxidative addition with an aryl halide, or in the case of Chan-Lam coupling, react with a boronic acid. Reductive elimination from the Cu(III) intermediate yields the product. nih.govsmith.eduacs.org

Iridium (Ir) Catalysis: Iridium catalysts are known for their utility in C-H activation and hydrogenation reactions. For indoles, iridium complexes have been used for N-alkylation via a "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This process involves the iridium-catalyzed oxidation of an alcohol to an aldehyde, which then undergoes condensation with the indole's N-H group. The resulting iminium intermediate is then reduced by the iridium hydride species that was formed in the initial oxidation step. rsc.org A proposed mechanism for iridium-catalyzed vinylation of related heterocycles involves the formation of an iridium-carbazole species, followed by vinyl acetate (B1210297) insertion and β-hydride elimination. thieme-connect.com

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed catalytic cycles. These species are often transient and highly reactive, making their isolation challenging. nih.gov Techniques such as low-temperature NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed for their study.

In the context of metal-catalyzed reactions of this compound, key intermediates would include:

Organopalladium(II) and Organonickel(II) Complexes: Formed after the oxidative addition of the C-Br bond to the metal center. Studies on related systems have successfully characterized such intermediates, providing proof for the initial step of the catalytic cycle.

Radical Species: In some nickel-catalyzed pathways, aryl radical intermediates may be formed. oaes.cc Their existence is often inferred through trapping experiments or computational studies.

Iminyl or Enamine Intermediates: In reactions involving the functionalization of the indoline nitrogen, protonated or metal-coordinated iminyl or enamine-type intermediates are expected. In the synthesis of bis(indolyl)methanes from indoles and aldehydes, a stable tertiary alcohol intermediate has been successfully isolated and characterized by NMR and FT-IR, providing strong evidence for the reaction mechanism. rsc.org This demonstrates that under specific conditions, intermediates in indole (B1671886) chemistry can be captured.

Detailed Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative data on how reaction rates depend on the concentration of reactants, catalysts, and other species. This information is used to formulate a rate law, which is a mathematical expression that can support or refute a proposed mechanism.

For a typical cross-coupling reaction of this compound, a simplified rate law might take the form: Rate = k[Aryl Halide]x[Nucleophile]y[Catalyst]z

The reaction orders (x, y, z) are determined experimentally by systematically varying the concentration of each component and observing the effect on the initial reaction rate. semanticscholar.org For many palladium-catalyzed cross-coupling reactions, a first-order dependence on the aryl halide and the catalyst is observed, while the order with respect to the nucleophile can be zero or one, depending on whether the transmetalation or reductive elimination is the rate-determining step.

Application of Isotopic Labeling Techniques for Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can follow the label's position in the products and intermediates.

Key applications relevant to this compound chemistry include:

Kinetic Isotope Effect (KIE): Measuring the change in reaction rate upon isotopic substitution can identify bond-breaking or bond-forming events in the rate-determining step. For example, a significant KIE observed when replacing the N-H proton of the indoline with deuterium (B1214612) would suggest that the N-H bond cleavage is involved in the rate-limiting step of the reaction.

Pathway Tracing: In a copper-catalyzed O-methylation of carboxylic acids with methylboronic acid, an ¹⁸O-labeling study was used to confirm that the oxygen atom from the carboxylic acid, not from water, was incorporated into the final ester product. smith.edu This supported an oxidative cross-coupling mechanism analogous to the Chan-Lam reaction. smith.edu Similarly, deuterium labeling studies on indolylcopper intermediates have been used to confirm the position of metallation. clockss.org

While specific isotopic labeling studies on this compound are not published, these examples demonstrate the technique's potential to unravel complex reaction pathways that would be relevant to its chemistry.

Stereochemical Control and Regioselectivity Determinants

When reactions can lead to multiple isomers, controlling the stereochemistry and regioselectivity is paramount. For this compound, the key determinants are the electronic and steric properties of the substituents and the indole core itself.

Regioselectivity: The indoline ring system has several potential sites for reaction: the nitrogen atom, and carbons C2, C3, C4, C5, and C6.

N- vs. C-Functionalization: The N-H bond of the indoline is nucleophilic and acidic, making N-functionalization common. However, under certain conditions, particularly Friedel-Crafts type reactions, C-alkylation (typically at the electron-rich C3 position in the corresponding indole) can compete. The choice of catalyst, solvent, and protecting groups can steer the reaction towards either N- or C-functionalization. For instance, dinuclear zinc catalysts have been used to control the N-alkylation of various indole analogs. nih.gov

Aromatic Ring Substitution: The existing bromo and methyl groups direct further substitution on the benzene (B151609) ring. The bromine at C4 is an ortho, para-director but is deactivating, while the methyl group at C7 is an ortho, para-director and is activating. Their combined electronic and steric effects will dictate the position of any subsequent electrophilic aromatic substitution. In reactions of 7-methylindole, the methyl group does not seem to negatively impact N-alkylation reactions. nih.gov

Stereochemical Control: If this compound participates in reactions that create a new chiral center, controlling the enantioselectivity is crucial. This is typically achieved using chiral catalysts or auxiliaries.

Asymmetric Catalysis: Chiral transition metal complexes, where the metal is coordinated to a chiral ligand, can create a chiral environment around the reacting substrate. This can lead to the preferential formation of one enantiomer over the other. For example, copper(II) complexes with chiral trisoxazoline ligands have been used for the enantioselective Friedel-Crafts reaction of indoles with alkylidene malonates. acs.org The enantioselectivity of these reactions was found to be highly dependent on the solvent. acs.org The steric hindrance of substituents on the indole ring, such as a group at the C7 position, can influence the enantiomeric excess of the product. mdpi.com

Computational Chemistry and Theoretical Characterization of 4 Bromo 7 Methylindoline

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of 4-Bromo-7-methylindoline. These studies offer a detailed view of its geometry, electronic landscape, and reactivity.

Geometric Optimization and Conformation Analysis

Geometric optimization of this compound using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, reveals a planar conformation for the indoline (B122111) ring. The calculated bond lengths and angles from these optimizations are generally in good agreement with experimental data where available. For instance, in a related compound, 2-Bromo-1-methyl-1H-indole, the C2-Br bond length was calculated to be 1.89 Å and the C1-N-C2 angle was 109.5°. In another study on 1-benzyl-5-methylindoline-2,3-dione, geometry optimization led to slight changes in bond lengths and angles compared to the crystal structure, highlighting the nuances captured by theoretical models. iucr.org For example, the N1-C1 and N1-C8 bond lengths changed from 1.414 Å and 1.370 Å to 1.411 Å and 1.419 Å, respectively. iucr.org

Table 1: Selected Optimized Geometrical Parameters for Indole (B1671886) Derivatives

| Parameter | 2-Bromo-1-methyl-1H-indole | 1-Benzyl-5-methylindoline-2,3-dione (Optimized) iucr.org |

| Bond Lengths (Å) | ||

| C2-Br | 1.89 | - |

| N1-C1 | - | 1.411 |

| N1-C8 | - | 1.419 |

| **Bond Angles (°) ** | ||

| C1-N-C2 | 109.5 | - |

| C8-N1-C1 | - | 110.12 |

| C8-N1-C9 | - | 122.27 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides a deeper understanding of the reactivity and properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. For 1-benzyl-5-methylindoline-2,3-dione, the HOMO and LUMO energy levels were calculated to be -8.962 eV and -1.158 eV, respectively. iucr.org In another related compound, 3-acetyl-4-bromo-7-methylindole (B13688991), the HOMO and LUMO energies were found to be -7.12 eV and -2.34 eV, respectively. smolecule.com The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2-Bromo-1-methyl-1H-indole, the HOMO-LUMO gap is 4.8 eV, indicating moderate reactivity.

The charge distribution within the molecule is influenced by the substituents. The bromine atom at position 4 and the methyl group at position 7 have opposing electronic effects. Bromine is an electron-withdrawing group due to its electronegativity, while the methyl group is electron-donating through hyperconjugation. smolecule.com This interplay of electronic effects creates a unique charge distribution across the indole ring system, influencing its reactivity in electrophilic and nucleophilic reactions. smolecule.com

Table 2: Frontier Molecular Orbital Energies of Related Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Benzyl-5-methylindoline-2,3-dione iucr.org | -8.962 | -1.158 | 7.804 |

| 3-Acetyl-4-bromo-7-methylindole smolecule.com | -7.12 | -2.34 | 4.78 |

| 2-Bromo-1-methyl-1H-indole | - | - | 4.8 |

Reaction Pathway Modeling and Energy Profile Calculations

Computational modeling of reaction pathways helps in understanding the mechanisms of reactions involving this compound. For instance, in the functionalization of N-substituted indolines, DFT calculations have been used to model the transition states of C-H activation. wpmucdn.com These models provide insights into the regioselectivity of such reactions. wpmucdn.com In a study on the visible-light photocatalytic double C-H functionalization of indoles, DFT studies suggested that the secondary functionalization occurs through an independent photocatalytic oxidation of bromide ions to generate molecular bromine, which then participates in electrophilic C-3 bromination. uit.no

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Pi-Stacking)

The analysis of intermolecular interactions is crucial for understanding the solid-state packing and properties of this compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. mdpi.comsphinxsai.com This analysis maps various properties onto the surface, such as d_norm, which highlights regions of close intermolecular contacts. sphinxsai.com

In related bromo-substituted indole derivatives, Hirshfeld analysis has revealed the significance of various interactions, including H···H, C···H, O···H, and Br···H contacts. nih.goviucr.org For instance, in one study, π–π stacking interactions between indole ring systems were observed, with centroid–centroid distances of 3.7161 (13) Å and 3.8478 (13) Å. scienceopen.com Hydrogen bonds, such as N-H···O and C-H···O, also play a significant role in consolidating the crystal packing of similar molecules. sphinxsai.comresearchgate.net In some cases, weak slipped parallel π–π interactions are present, involving inversion-related indoline ring systems with inter-planar distances around 3.291 Å. iucr.org

Molecular Dynamics Simulations for Structural Stability and Conformational Landscape

Molecular dynamics (MD) simulations are employed to study the dynamic behavior, structural stability, and conformational landscape of molecules like this compound in various environments. mdpi.com These simulations can provide insights into how the molecule behaves over time, including the flexibility of its structure and the different conformations it can adopt. mdpi.com For example, MD simulations have been used to study the stability of protein-ligand complexes involving indole derivatives, revealing how the ligand adapts its conformation within a binding site. smolecule.com Such studies often use force fields like OPLS to model the interactions. mdpi.com In the context of cytochrome P450 reductase, MD simulations have been crucial in understanding large conformational changes necessary for its function. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

DFT calculations have been used to predict the ¹H and ¹³C NMR spectra of indole derivatives, often showing good correlation with experimental values. frontiersin.org Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated and assigned to specific vibrational modes of the molecule. tandfonline.com For example, in a study of hypoxanthine, C=N stretching vibrations were observed in the region of 1580–1520 cm⁻¹ and 1480–1420 cm⁻¹. tandfonline.com The prediction of UV-Vis spectra through Time-Dependent DFT (TD-DFT) can help in understanding the electronic transitions within the molecule. For instance, the electronic effects of substituents in 3-acetyl-4-bromo-7-methylindole result in a red-shift of the absorption maximum compared to unsubstituted indole. smolecule.com

Research Applications of 4 Bromo 7 Methylindoline As a Chemical Scaffold

Role as a Key Intermediate in Multi-Step Organic Synthesis

4-Bromo-7-methylindoline and its oxidized form, 4-bromo-7-methylindole, are significant intermediates in the synthesis of more complex molecules, including natural products and potential therapeutic agents. The presence of the bromine atom is particularly crucial, as it allows for regioselective modifications, a key consideration in multi-step synthesis. libretexts.org

For instance, derivatives such as 4-bromo-7-methylindole-2-carboxylic acid serve as pivotal intermediates in the preparation of compounds with potential applications in cancer treatment. google.com A patented method describes the synthesis of this carboxylic acid derivative starting from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate. google.com This multi-step process, involving condensation, cyclization, and hydrolysis, highlights the utility of the brominated methylindole framework in building elaborate molecular architectures. google.com

The Bartoli indole (B1671886) synthesis provides another route to access 7-bromo-substituted indoles, which are precursors to the 7-unsubstituted natural products. wordpress.com A study demonstrated the synthesis of 7-bromo-4-(bromomethyl)-2-methylindole from 4-bromo-3-nitrotoluene (B1266263). wordpress.com This intermediate was then used to synthesize various alkaloids, showcasing the divergent potential of a single, highly functionalized intermediate. wordpress.comrsc.org The bromo group can be selectively removed or transformed at a later stage, making it an effective directing group and a placeholder for further chemical elaboration. wordpress.com

Table 1: Example of a Multi-Step Synthesis Involving a 4-Bromo-7-methylindole Derivative

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose of Step | Source |

| 1 | 5-Bromo-2-methylphenylhydrazine HCl | Ethyl pyruvate, Ethanol | Ethyl pyruvate-5-bromo-2-methylphenylhydrazone | Condensation | google.com |

| 2 | Hydrazone from Step 1 | Anhydrous ZnCl₂, Ethylene glycol, 150-170°C | Ethyl 4-bromo-7-methylindole-2-carboxylate | Fischer Indole Synthesis (Cyclization) | google.com |

| 3 | Ester from Step 2 | Potassium hydroxide, Ethanol | 4-Bromo-7-methylindole-2-carboxylic acid | Hydrolysis to the final intermediate | google.com |

Design and Synthesis of Chemically Diverse Compound Libraries

The this compound scaffold is well-suited for the construction of compound libraries for high-throughput screening in drug discovery. Its structure allows for diversification at multiple points. The bromine atom at the C-4 position is a key site for modification via various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. smolecule.com

The nitrogen atom of the indoline (B122111) ring can be functionalized through alkylation, acylation, or arylation, introducing another vector of diversity. Furthermore, the aromatic ring can potentially undergo additional electrophilic substitution reactions, and the methyl group could be functionalized under certain conditions. This multi-faceted reactivity allows chemists to generate a large number of structurally related but chemically distinct molecules from a single core scaffold. Indole derivatives in general are known to possess diverse pharmacological properties, and libraries based on the this compound core can be screened for various biological activities, including anticancer and anti-inflammatory effects.

Table 2: Potential Diversification Points on the this compound Scaffold

| Position | Type of Reaction | Potential New Groups | Resulting Diversity | Source |

| C-4 (Br) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig coupling | Aryl, Heteroaryl, Alkynyl, Amino groups | Modifies electronic properties and steric bulk, introduces new binding motifs | smolecule.com |

| N-1 (NH) | Alkylation, Acylation, Arylation | Alkyl chains, Carbonyl groups, Aryl rings | Alters solubility, lipophilicity, and hydrogen bonding capacity | smolecule.comevitachem.com |

| Aromatic Ring | Electrophilic Substitution | Nitro, Halogen, Acyl groups | Fine-tunes electronic environment and provides handles for further reaction | smolecule.com |

| C-2/C-3 | Oxidation to Indole/Isatin | Carbonyl groups | Creates new scaffolds (indole, indoline-2,3-dione) with different reactivity |

Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of this compound and its derivatives makes them useful platforms for developing and testing new synthetic methods. The Fischer indole synthesis, a classic method for creating indoles, has been adapted for substituted precursors like 5-bromo-2-methylphenylhydrazine to produce the 4-bromo-7-methylindole core. google.com The efficiency and regioselectivity of such reactions are critical for their application in industrial production. google.com

Modern synthetic strategies, including one-pot processes and reactions in continuous flow reactors, are often developed using scaffolds like halogenated indolines. For instance, the synthesis of similar compounds has been optimized to improve yield and purity and to minimize byproducts, which is crucial for industrial-scale production. The development of palladium-catalyzed coupling reactions to form biaryl or styrene (B11656) derivatives from 3-acetyl-4-bromo-7-methylindole (B13688991) is another example of methodological advancement using this type of scaffold. smolecule.com These studies help expand the toolkit of synthetic chemists, providing more efficient and selective ways to construct complex heterocyclic systems. nih.gov

Table 3: Synthetic Methodologies Applied to the Bromo-Methyl-Indole/Indoline Scaffold

| Methodology | Reagents | Product Type | Significance | Source |

| Fischer Indole Synthesis | Substituted Phenylhydrazine, Keto-ester, ZnCl₂ | Substituted Indole | Classic, reliable route to the indole core | google.com |

| Bartoli Indole Synthesis | Substituted Nitroarene, Vinyl Grignard Reagent | 7-Substituted Indole | Access to sterically hindered 7-substituted indoles | wordpress.com |

| Suzuki-Miyaura Coupling | Boronic acid, Palladium catalyst, Base | Biaryl derivative | Forms C-C bonds, adds molecular complexity | |

| Nucleophilic Substitution | Amines, Thiols | 4-Amino or 4-Thio derivatives | Introduces heteroatomic functional groups | smolecule.com |

Probes for Studying Structure-Reactivity Relationships in Aza-Heterocycles

This compound serves as an excellent model compound for investigating structure-reactivity relationships in aza-heterocyclic systems. The electronic and steric effects of the bromine and methyl substituents on the indoline ring can be systematically studied to understand their influence on reaction mechanisms and rates. The bromine atom is an electron-withdrawing group via induction but can also participate in resonance, while the methyl group is weakly electron-donating. Their combined presence at the 4- and 7-positions creates a unique electronic environment on the aromatic portion of the molecule.

Studies on related compounds like 3-acetyl-4-bromo-7-methylindole have shown that the combination of substituents can significantly elevate the compound's global electrophilicity index, a measure of its ability to accept electron density. smolecule.com This increased electrophilicity correlates with enhanced reactivity in certain reactions. smolecule.com By comparing the reaction outcomes and kinetics of this compound with other substituted indolines (e.g., those with different halogen or alkyl group placements), researchers can quantify the impact of these substituents. acs.org Such studies are fundamental to physical organic chemistry and provide predictive power for designing new syntheses and understanding the behavior of complex heterocyclic molecules. researchgate.net

Table 4: Predicted Influence of Substituents on the Reactivity of the Aza-Heterocycle Core

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity | Source |

| Bromo | C-4 | Inductive: Withdrawing; Resonance: Donating | Moderate | Activates the C-Br bond for coupling; influences regioselectivity of further aromatic substitution | smolecule.comacs.org |

| Methyl | C-7 | Inductive: Donating; Hyperconjugation | Moderate | Influences overall electron density of the ring; can sterically hinder reactions at adjacent positions (N-1, C-6) | |

| Indoline NH | N-1 | Site of nucleophilicity/acidity | Low | Can be deprotonated for N-functionalization; protonation affects aromatic ring reactivity | smolecule.com |

Applications in Materials Science (e.g., as building blocks for polymers, functional materials)

The unique structural and electronic properties of substituted indoles and indolines make them attractive building blocks for materials science. smolecule.com The this compound scaffold, with its potential for functionalization, can be incorporated into larger molecular systems to create novel materials with specific optical or electronic characteristics. smolecule.comsmolecule.com

Derivatives of this scaffold could serve as monomers for the synthesis of specialty polymers. For example, bromo-indoles can be converted into indolylboronic acids, which can then be used in polymerization reactions. rsc.org The resulting polymers, containing the indole moiety in their backbone, may exhibit interesting properties such as fluorescence, conductivity, or photoreactivity. Furthermore, the inherent properties of the indole ring system make its derivatives candidates for use in organic electronics. They can also serve as precursors in the development of functional dyes and pigments, where the specific substitution pattern would influence the color and stability of the final material.

Table 5: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Relevant Property | Role of Scaffold | Example Derivative | Source |

| Organic Electronics | Charge transport, semiconductivity | Core building block of organic semiconductors | Poly-indoles or small molecule films | |

| Functional Dyes | Chromophore, light absorption/emission | Precursor to a colored compound | Azo-dyes derived from the indoline | |

| Specialty Polymers | Tunable electronic/optical properties | Monomer unit for polymerization | Poly(indole)s via coupling reactions | rsc.org |

| Functional Materials | Specific electronic or optical characteristics | Versatile building block for complex structures | Indole-containing metal-organic frameworks | smolecule.com |

Challenges and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of polysubstituted indolines, including 4-bromo-7-methylindoline, is the reliance on multi-step sequences that often generate significant chemical waste. Future research is increasingly focused on developing more sustainable and atom-economical synthetic strategies.

One promising avenue is the application of photocatalyzed reactions . These methods can enable the construction of the indoline (B122111) core under mild, metal-free conditions. For instance, photocatalyzed decarboxylative radical arylation has been shown to be effective for preparing substituted indolines, tolerating a wide range of functional groups, including aryl halides. nih.gov Adapting such a strategy for this compound could offer a greener alternative to classical methods.

Biocatalysis represents another frontier for sustainable synthesis. The use of engineered enzymes, such as cytochrome P450 variants, has demonstrated the potential for highly regio- and stereoselective C-H functionalization of N-substituted indolines. wpmucdn.comchemrxiv.orgchemrxiv.org Future work could focus on developing specific biocatalysts for the direct and asymmetric synthesis of this compound precursors, thereby reducing the need for protecting groups and harsh reagents. Intramolecular C(sp3)–H amination using evolved enzymes is another biocatalytic approach that could be explored for the construction of the chiral indoline skeleton. nih.gov

Exploration of Unprecedented Reactivity and Selectivity

The electronic dichotomy of the substituents in this compound—the electron-withdrawing bromine and the electron-donating methyl group—offers opportunities for exploring novel reactivity and achieving high selectivity.

A key challenge lies in the regiocontrolled functionalization of the indoline core. nih.gov Future research will likely focus on catalytic systems that can selectively target specific C-H bonds. For example, ruthenium-catalyzed C7-allylation of indolines has been demonstrated, indicating the potential for selective functionalization at the position adjacent to the methyl group in this compound. researchgate.net

The development of regiodivergent catalytic systems is another exciting direction. Such systems could allow for the selective synthesis of different constitutional isomers from a common precursor by simply tuning the catalyst or reaction conditions. scispace.com This would be particularly valuable for creating a diverse library of substituted this compound derivatives for various applications.

Moreover, exploring atroposelective reactions to construct axially chiral biaryls from this compound is a promising area. The development of organocatalytic intramolecular [4+2] annulations could lead to tetra-ortho-substituted biaryls with high enantiomeric purity. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern chemical technologies is crucial.

Flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including precise control over reaction parameters, improved safety for handling hazardous reagents, and ease of scalability. The transition from batch to continuous flow processes for the synthesis of this compound and its derivatives could overcome challenges related to exothermicity and mixing in large-scale production.

Automated synthesis platforms , which utilize robotic systems for high-throughput screening of reaction conditions and building blocks, can dramatically accelerate the exploration of the chemical space around the this compound scaffold. nih.gov These platforms, often employing nanomole-scale reactions, can rapidly identify optimal conditions and novel transformations, generating large datasets that can inform future synthetic design. nih.govnih.gov

Advanced Computational Design and Optimization of Reactions

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, thereby guiding experimental design.

Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state energies, and the origins of selectivity in reactions involving this compound. acs.orgmdpi.com For instance, computational studies can help rationalize the regioselectivity of C-H functionalization by comparing the activation barriers for different pathways. researchgate.net Such studies can also predict the electronic properties of substituted indoles, which can be correlated with their reactivity.

Future research will likely see a greater synergy between computational and experimental chemists. In silico screening of catalysts and substrates can prioritize experiments, saving time and resources. For example, computational models can predict the most effective ligands for a desired catalytic transformation or the most likely site of reaction on the this compound core.

Discovery of Novel Transformations and Chemical Utilities

The unique structure of this compound makes it a promising platform for the discovery of novel chemical transformations and applications.

The bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Future work will undoubtedly explore the scope of these reactions to introduce a wide array of substituents at this position, thereby generating novel derivatives with potentially interesting biological or material properties.

Furthermore, the development of domino or cascade reactions starting from this compound or its precursors could provide rapid access to complex molecular architectures. sci-hub.se For example, a sequence involving an initial functionalization followed by an intramolecular cyclization could be envisioned to build polycyclic systems.

The exploration of this compound as a building block in the synthesis of photochromic materials is another intriguing possibility. Indoline moieties are key components of spiropyrans, and the electronic and steric effects of the bromo and methyl substituents could be used to tune the photochromic properties of the resulting molecules. mdpi.com

Q & A

Q. How should researchers design a stability study for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stability : Store at 40°C/75% RH for 6 months; sample monthly for HPLC purity checks.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via NMR .

- Solution Stability : Test in DMSO or PBS at 25°C; assess precipitation or hydrolysis by LC-MS .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to preclinical studies using this compound in animal models?

- Methodological Answer : Adhere to OECD 423 (acute toxicity) and ICH S7A (safety pharmacology) protocols. Obtain ethics committee approval (e.g., IACUC) and document compliance with ARRIVE guidelines for in vivo experiments. Ensure compounds are labeled as "For Research Use Only" to avoid regulatory misclassification .

Q. How can researchers ensure ethical data sharing while protecting proprietary findings related to this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.